molecular formula C25H19ClN2O6S B300581 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Katalognummer B300581
Molekulargewicht: 510.9 g/mol
InChI-Schlüssel: JGMOAZKVEXVYNB-NHDPSOOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as COTI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. COTI-2 is a novel compound that has shown promising results in preclinical studies, and its unique mechanism of action makes it a potential candidate for the development of new cancer therapeutics.

Wirkmechanismus

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid works by inhibiting the mutant p53 protein, which is found in a large percentage of cancer cells. Mutant p53 is known to play a key role in the development and progression of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid binds to the mutant p53 protein and prevents it from interacting with other proteins that are necessary for cancer cell survival.
Biochemical and physiological effects:
4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has also been shown to inhibit cancer cell migration and invasion, which are key processes in cancer metastasis. Additionally, 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to sensitize cancer cells to other cancer therapies, such as radiation and chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its specificity for mutant p53, which makes it a potentially safer and more effective cancer therapeutic compared to other drugs that target wild-type p53. However, one of the limitations of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its low solubility, which can make it difficult to administer in vivo. Additionally, the in vivo efficacy of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has not yet been fully established, and further studies are needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several potential future directions for the development of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid as a cancer therapeutic. One potential direction is the development of new formulations of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid that improve its solubility and bioavailability. Another potential direction is the combination of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid with other cancer therapies to improve its efficacy. Additionally, further studies are needed to determine the safety and efficacy of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in humans, and clinical trials are needed to evaluate its potential as a cancer therapeutic.

Synthesemethoden

The synthesis of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a complex process that involves several chemical reactions. The starting material for the synthesis is 2-furylboronic acid, which is reacted with 4-chloro-3-nitrobenzoic acid in the presence of a palladium catalyst to form the corresponding arylboronic acid. The arylboronic acid is then reacted with 5-bromo-2-chloromethyl-3-(2,4-dioxothiazolidin-5-ylidene)propanoic acid to form the intermediate compound. The final step involves the reaction of the intermediate compound with 3-(2-(3,4-dimethylanilino)-2-oxoethyl)-2,4-dioxo-1,3-thiazolidine to form 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied in preclinical models of cancer, and its potential as a cancer therapeutic has been demonstrated in several studies. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to be effective against a wide range of cancer types, including breast cancer, prostate cancer, and ovarian cancer. The compound has also been shown to be effective against cancer cells that are resistant to conventional chemotherapy.

Eigenschaften

Produktname

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Molekularformel

C25H19ClN2O6S

Molekulargewicht

510.9 g/mol

IUPAC-Name

4-chloro-3-[5-[(Z)-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H19ClN2O6S/c1-13-3-5-16(9-14(13)2)27-22(29)12-28-23(30)21(35-25(28)33)11-17-6-8-20(34-17)18-10-15(24(31)32)4-7-19(18)26/h3-11H,12H2,1-2H3,(H,27,29)(H,31,32)/b21-11-

InChI-Schlüssel

JGMOAZKVEXVYNB-NHDPSOOVSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/SC2=O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O)C

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.